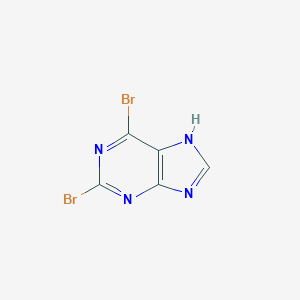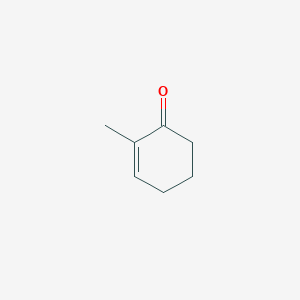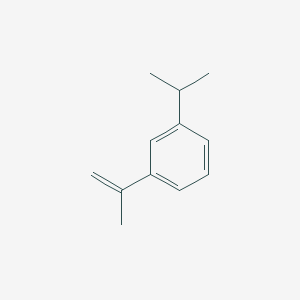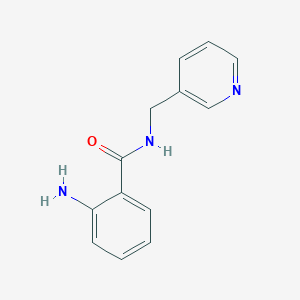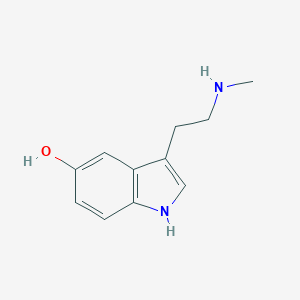
Antimony potassium oxide
Descripción general
Descripción
Antimony potassium oxide is a chemical compound that combines antimony and potassium with oxygen. It is known for its unique properties and applications in various fields, including catalysis, electronics, and medicine. This compound is often used in research and industrial processes due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Antimony potassium oxide can be synthesized through various methods. One common method involves the calcination of potassium-antimony tartrate trihydrate at temperatures ranging from 300 to 800°C. The structure of the compound varies with temperature, and the best results are often achieved at around 500°C, where the main phase formed is potassium antimony oxide along with secondary phases .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting potassium hydroxide with antimony trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves heating the reactants to high temperatures to facilitate the reaction and obtain a pure product.
Análisis De Reacciones Químicas
Types of Reactions
Antimony potassium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids, bases, and other reagents to form different products.
Common Reagents and Conditions
Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide under alkaline conditions, forming higher oxidation state compounds.
Reduction: It can be reduced by metals like aluminum and iron, resulting in the formation of elemental antimony.
Substitution: The compound can undergo substitution reactions with halogens, forming antimony trihalides.
Major Products Formed
Oxidation: Higher oxidation state compounds of antimony.
Reduction: Elemental antimony.
Substitution: Antimony trihalides such as antimony trifluoride, antimony trichloride, antimony tribromide, and antimony triiodide.
Aplicaciones Científicas De Investigación
Antimony potassium oxide has a wide range of applications in scientific research:
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Historically used in the treatment of tropical diseases such as schistosomiasis and leishmaniasis.
Industry: Utilized in the production of flame retardants, ceramics, and glass.
Mecanismo De Acción
The mechanism of action of antimony potassium oxide involves its interaction with molecular targets and pathways within biological systems. In medicinal applications, it acts as an antiparasitic agent by interfering with the metabolic processes of parasites. The compound binds to specific enzymes and proteins, disrupting their function and leading to the death of the parasite .
Comparación Con Compuestos Similares
Similar Compounds
Potassium antimonate: Another compound containing potassium and antimony, used in similar applications.
Antimony trioxide: A widely used antimony compound with applications in flame retardants and catalysts.
Antimony pentoxide: Known for its use in the production of flame retardants and as a catalyst in various chemical reactions.
Uniqueness
Antimony potassium oxide is unique due to its specific combination of antimony, potassium, and oxygen, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propiedades
IUPAC Name |
potassium;antimony(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.2O.Sb/q+1;2*-2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDUMDCHXGAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[K+].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890542 | |
| Record name | Antimony potassium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.857 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333-78-4 | |
| Record name | Antimony potassium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony potassium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony potassium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony potassium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



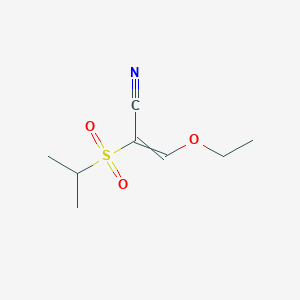
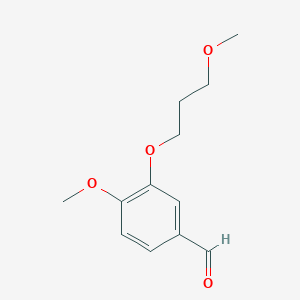

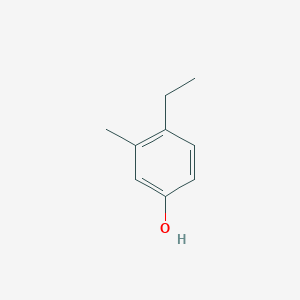

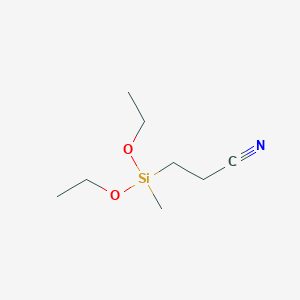
![5H-3,5a-Epoxynaphth[2,1-c]o](/img/structure/B71964.png)
